Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid” involves the reaction of nitrobenzene with diethyl malonate followed by decarboxylation . Another method involves the addition of compound 3 to a solution containing methyl acetoacetate, Et3N, and EtOH .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. For “Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate”, some of these properties can be computed. For instance, its molecular weight is approximately 269.65 g/mol .Scientific Research Applications
Synthesis of Biologically Active Compounds
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is utilized in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs. This synthesis process is optimized for high yield and efficiency, as detailed in the study by Zhang et al. (2019) (Zhang et al., 2019).
Application in Heterocycle Synthesis
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate is also significant in the synthesis of heterocycles. For instance, Pokhodylo et al. (2010) describe its reactions leading to the formation of various cyclopropyl-substituted heterocycles, which are valuable in the development of pharmaceuticals and other organic compounds (Pokhodylo et al., 2010).
Drug Development and Bioanalytical Methods
In drug development, the compound has been used in establishing quantitative bioanalytical methods for certain acetylcholinesterase inhibitors, as demonstrated by Nemani et al. (2018). Their research includes developing a rapid and selective RP-HPLC method for quantitative measurement, crucial in the development and quality control of pharmaceuticals (Nemani et al., 2018).
Development of Copolymers
Kim et al. (1999) explored the use of methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate in the development of novel copolymers. These copolymers, due to their high glass transition temperatures, demonstrate unique properties beneficial in various industrial applications (Kim et al., 1999).
Antidepressive Activity Research
Research on compounds derived from methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate includes the exploration of their potential antidepressive activities. Yuan (2012) synthesized and tested 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, derived from a similar compound, demonstrating the broader scope of research in medicinal chemistry (Yuan, 2012).
Nonsteroidal Antiandrogens Development
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate has also been implicated in the synthesis of nonsteroidal antiandrogens, crucial in treating androgen-responsive diseases. Tucker et al. (1988) provided insights into the structure-activity relationships of these compounds, enhancing the understanding of their therapeutic potential (Tucker et al., 1988).
Asymmetric Reduction Studies
Salvi and Chattopadhyay (2006) utilized derivatives of methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate in their study on asymmetric reduction using Rhizopus species, showcasing the compound's role in chiral chemistry and pharmaceutical synthesis (Salvi & Chattopadhyay, 2006).
Future Directions
The future directions for research on “Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate” could include further investigation into its synthesis, properties, and potential applications. Given the interest in similar compounds for their biological activity, it may be worthwhile to explore the biological activity of this compound as well .
properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGZQUYKBHOIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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